molecular formula C17H12ClN3O4S B4657815 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4657815
M. Wt: 389.8 g/mol
InChI Key: JSQKHFOPJOHBEK-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide, also known as CP-690,550, is a synthetic small molecule that has been developed as an immunosuppressive agent. It has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide inhibits the activity of Janus kinase 3 (JAK3), a tyrosine kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that are involved in the proliferation and differentiation of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of circulating T cells and B cells in patients with autoimmune diseases. It has also been found to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has been shown to improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide is a potent immunosuppressive agent that has been extensively studied in preclinical and clinical trials. It has shown efficacy in the treatment of autoimmune diseases and has a favorable safety profile. However, this compound has limitations in terms of its specificity for JAK3. It also has the potential to increase the risk of infections and malignancies.

Future Directions

Future research on N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide should focus on improving its specificity for JAK3 and reducing its potential side effects. There is also a need to investigate the long-term effects of this compound on immune function and the risk of infections and malignancies. Additionally, this compound may have potential applications in the treatment of other immune-mediated diseases such as multiple sclerosis and lupus.

Scientific Research Applications

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its immunosuppressive properties. It has been found to inhibit the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. This compound has shown efficacy in preclinical and clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-12-6-2-1-5-11(12)13-10-26-17(19-13)20-16(22)9-25-15-8-4-3-7-14(15)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQKHFOPJOHBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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